molecular formula C21H18N2O2 B2520972 (2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile CAS No. 866020-02-2

(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile

Cat. No.: B2520972
CAS No.: 866020-02-2
M. Wt: 330.387
InChI Key: GRSGYKIXWFUEBS-QGOAFFKASA-N
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Description

(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile (CAS 866020-02-2) is a specialized acrylonitrile derivative with a molecular formula of C21H18N2O2 and a molecular weight of 330.38 g/mol . This compound features a Z-configured acrylonitrile core linked to a 3,4-dimethoxyphenyl group and a 4-(1H-pyrrol-1-yl)phenyl substituent, a structure of high interest in several research fields. It is typically synthesized via reactions such as the Knoevenagel condensation . This compound is primarily valued in medicinal chemistry research for its structural relationship to chalcones and other α,β-unsaturated systems. Such compounds are frequently investigated as core structures for developing novel therapeutic agents, with research indicating that the presence of methoxy groups on the phenyl ring can significantly enhance biological activity . Its extended π-conjugated system also makes it a candidate for exploration in materials science, including the development of organic photoelectric materials . Researchers can obtain this chemical in high purity (>90% to 99%) . It is characterized by a density of approximately 1.1 g/cm³ and a predicted high boiling point of around 500.5 °C, indicating good thermal stability . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Proper storage at low temperatures, such as -20°C, is recommended for long-term stability .

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-24-20-10-5-16(14-21(20)25-2)13-18(15-22)17-6-8-19(9-7-17)23-11-3-4-12-23/h3-14H,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSGYKIXWFUEBS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

    Coupling with Pyrrolylphenyl Intermediate: The intermediate is then coupled with 4-(1H-pyrrol-1-yl)benzaldehyde under specific conditions to form the desired product.

    Final Cyclization and Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The compound’s analogs share the (2Z)-prop-2-enenitrile core but differ in substituents, leading to variations in electronic behavior. Key comparisons are summarized below:

Compound Name Substituents (R1, R2) HOMO-LUMO Gap (eV) Key Interactions Applications/Properties
Target Compound R1: 3,4-dimethoxyphenyl; R2: 4-pyrrolyl ~3.2 (estimated)* π-π stacking, dipole-dipole Optoelectronics, AIE potential
(2Z)-3-(4-diphenylaminophenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) R1: diphenylaminophenyl; R2: pyridin-3-yl 2.8–3.1 (solvent-dependent) Strong π-π, anti/syn conformers Organic LEDs, sensors
(2Z)-3-(9-ethylcarbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile (III) R1: ethylcarbazole; R2: pyridin-2-yl 3.0–3.3 Solvent-dependent packing Photovoltaics, fluorescence probes
(2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile R1: 3,4-dimethoxyphenyl; R2: H N/A E-configuration, reduced conjugation Pharmaceutical intermediate (e.g., Ivabradine synthesis)
(2Z)-3-(benzodioxol-5-yl)-2-[4-(pyrrol-1-yl)phenyl]prop-2-enenitrile R1: benzodioxolyl; R2: 4-pyrrolyl ~3.4 (estimated) Enhanced electron-withdrawing effects Material stability studies

*Estimated based on substituent effects from .

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with benzodioxolyl (electron-withdrawing in ), altering HOMO-LUMO gaps. Diphenylamino groups in compound I enhance charge transfer, yielding lower gaps (~2.8 eV) .
  • Conformational Flexibility : Compound I exhibits anti/syn conformers due to solvent interactions, whereas the rigid pyrrole group in the target compound may restrict conformational freedom .
  • Isomerism Effects : The E-isomer in lacks conjugation efficiency compared to the Z-configuration, impacting reactivity and applications in synthesis.

Molecular Interactions and Packing

  • π-π Stacking: The diphenylamino group in compound I promotes strong π-π interactions, whereas the target compound’s dimethoxyphenyl and pyrrolyl groups may induce weaker but more directional stacking .
  • Solvent Effects : Polar solvents stabilize syn conformers in compound I, while the target compound’s solubility in aprotic solvents (e.g., THF) likely influences its crystallization behavior .

Biological Activity

(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a prop-2-enenitrile core, methoxy groups, and a pyrrole moiety, which may contribute to its interaction with biological targets.

  • Molecular Formula : C21H18N2O2
  • Molecular Weight : 330.39 g/mol
  • CAS Number : 866020-02-2

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The biological activities of This compound may include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
  • Anti-inflammatory Effects : The presence of methoxy groups is associated with anti-inflammatory properties in related compounds.
  • Antimicrobial Properties : Similar structures have shown effectiveness against various pathogens, suggesting potential antimicrobial activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Biological Targets : The unique combination of functional groups allows for potential interactions with enzymes or receptors involved in disease pathways.
  • Modulation of Signaling Pathways : Compounds like this can influence cellular signaling pathways, potentially leading to therapeutic effects.
  • Nucleophilic Addition Reactions : The prop-2-enenitrile moiety can participate in nucleophilic addition reactions, which may alter the compound's reactivity and biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to This compound :

Compound NameStructural FeaturesBiological Activity
CurcuminMethoxy groupsAnti-inflammatory, anticancer
ResveratrolHydroxyl groupsAntioxidant, cardioprotective
QuercetinMultiple hydroxylsAntioxidant, anti-inflammatory

This comparison highlights the potential for This compound to exhibit unique biological activities due to its specific functional groups.

Anticancer Studies

A study investigating the anticancer properties of similar compounds demonstrated that derivatives with methoxy and pyrrole functionalities exhibited significant cytotoxic effects against various cancer cell lines. For instance, a compound structurally akin to This compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antimicrobial Activity

Investigations into the antimicrobial properties of similar nitrile-containing compounds indicated effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests that (2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enetrile may warrant exploration for potential use as an antimicrobial agent.

Q & A

Q. Table 1: Expected Spectroscopic Signatures

Functional GroupNMR (δ ppm)IR (cm⁻¹)
3,4-Dimethoxyphenyl3.8 (OCH₃), 6.7–7.1-
Pyrrole6.5–7.0 (H-pyrrole)-
Prop-2-enenitrile5.8–6.2 (CH=CH)~2200 (C≡N)

Advanced: How can crystallographic software resolve challenges in X-ray diffraction analysis of this compound?

Methodological Answer:
Crystallographic software like SHELXL () and OLEX2 () are essential:

  • Structure Solution: Use SHELXD for phase problem resolution, particularly for twinned crystals or weak data .
  • Refinement:
    • Apply anisotropic displacement parameters for non-hydrogen atoms.
    • Use restraints for disordered moieties (e.g., methoxy/pyrrole groups).
  • Validation: Check for errors using PLATON (e.g., voids, symmetry mismatches) .
  • Workflow Integration: OLEX2 streamlines solution-to-publication steps, enabling real-time visualization and parameter adjustment .

Case Study: highlights how crystal habit (e.g., needle vs. plate) affects emission properties, necessitating precise refinement to correlate structure with optoelectronic behavior .

Advanced: How do substituents influence electronic structure and bioactivity?

Methodological Answer:
Substituent effects can be probed via:

  • Computational Methods:
    • DFT Calculations: Compare HOMO-LUMO gaps (e.g., methoxy groups lower LUMO, enhancing electron affinity) .
    • Molecular Docking: Simulate interactions with biological targets (e.g., kinases, receptors) .
  • Experimental Data:
    • Replace 3,4-dimethoxyphenyl with halogenated analogs () to assess bioactivity changes.
    • Compare pyrrole vs. thiazole substituents () for antimicrobial activity differences.

Q. Table 2: Substituent Impact on Properties

SubstituentElectronic EffectBioactivity TrendSource
3,4-DimethoxyphenylElectron-donatingEnhanced solubility
Pyrroleπ-ConjugationPotential CNS activity
NitrileElectron-withdrawingReactivity in coupling

Advanced: What factors govern aggregation-induced emission (AIE) in nitrile derivatives?

Methodological Answer:
AIE arises from restricted intramolecular motion (RIM) in aggregated states (). For this compound:

  • Crystal Packing: shows emission varies with crystal habit (e.g., needle crystals exhibit stronger AIE due to tighter packing) .
  • Experimental Design:
    • Measure photoluminescence in solution (monomers) vs. solid state (aggregates).
    • Use XRD to correlate emission intensity with supramolecular interactions (e.g., C-H···π, π-π stacking) .
  • Modification Strategies: Introduce bulky groups (e.g., tert-butyl) to enhance RIM and AIE efficiency .

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